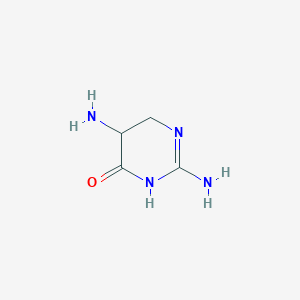
2,5-Diamino-5,6-dihydropyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydropyrimidinone or DHPM , is a heterocyclic organic compound. Its chemical formula is
C4H6N4O
, and it features a six-membered ring containing two nitrogen atoms and one oxygen atom. The compound’s systematic IUPAC name reflects its structure: it is a dihydro derivative of pyrimidinone.準備方法
Synthetic Routes: Several synthetic routes exist for the preparation of Dihydropyrimidinone. One common method involves the Biginelli reaction, which combines an aldehyde or ketone, urea, and an acidic catalyst (such as acetic acid) to yield DHPM. The reaction proceeds through a multicomponent condensation, resulting in the formation of the dihydropyrimidinone ring system.
Industrial Production: In industry, Dihydropyrimidinone is often synthesized using modified versions of the Biginelli reaction. These processes are efficient and scalable, making them suitable for large-scale production. The compound finds applications in pharmaceuticals, agrochemicals, and other fields.
化学反応の分析
Reactivity: Dihydropyrimidinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrimidinones.
Reduction: Reduction of DHPM leads to tetrahydropyrimidines.
Substitution: Nucleophilic substitution reactions occur at the C-6 position.
Condensation: DHPM can participate in condensation reactions with various electrophiles.
- Oxidizing agents like potassium permanganate (
Oxidation: KMnO4
) or hydrogen peroxide (H2O2
). Reducing agents such as sodium borohydride (Reduction: NaBH4
) or lithium aluminum hydride (LiAlH4
).Substitution: Alkyl halides or other nucleophiles.
Condensation: Aldehydes or ketones, urea, and acidic catalysts.
Major Products: The major products depend on the specific reaction conditions and substituents. For example, oxidation yields pyrimidinones, while reduction leads to tetrahydropyrimidines.
科学的研究の応用
Dihydropyrimidinone has diverse applications:
Medicine: It serves as a scaffold for drug development. Some DHPM derivatives exhibit antitumor, antiviral, and anti-inflammatory properties.
Chemical Biology: Researchers use DHPM-based compounds as probes to study biological processes.
Industry: DHPM derivatives find use in agrochemicals and materials science.
作用機序
The exact mechanism by which Dihydropyrimidinone exerts its effects varies based on the specific derivative. some compounds act as enzyme inhibitors, modulating key pathways in cellular processes.
類似化合物との比較
Dihydropyrimidinone shares similarities with other heterocyclic compounds, such as pyrimidinones and pyrimidines. Its unique feature lies in the dihydro ring, which distinguishes it from fully aromatic pyrimidines.
: Biginelli, P. (1893). Gazzetta Chimica Italiana, 23, 360–416. : Kappe, C. O. (2000). European Journal of Organic Chemistry, 1999(11), 2801–2816. : Kumar, D., & Kumar, S. (2013). Mini-Reviews in Medicinal Chemistry, 13(2), 202–213.
特性
分子式 |
C4H8N4O |
|---|---|
分子量 |
128.13 g/mol |
IUPAC名 |
2,5-diamino-4,5-dihydro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C4H8N4O/c5-2-1-7-4(6)8-3(2)9/h2H,1,5H2,(H3,6,7,8,9) |
InChIキー |
YBZUJSGPOVUZSQ-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)NC(=N1)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


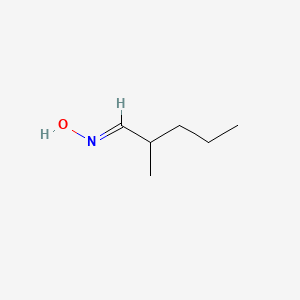
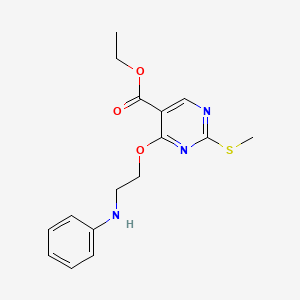
![2-[3-(4-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100040.png)
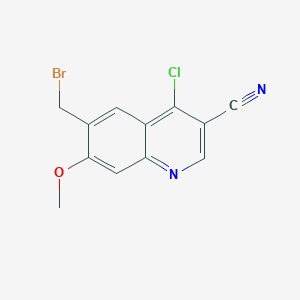

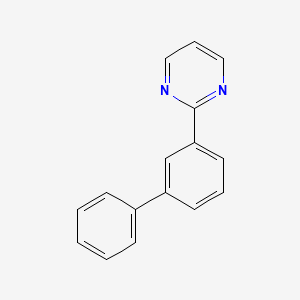
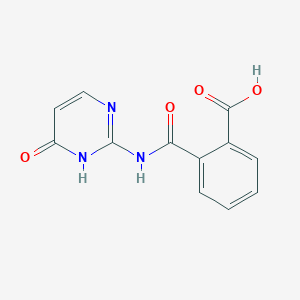
![N-ethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B13100065.png)

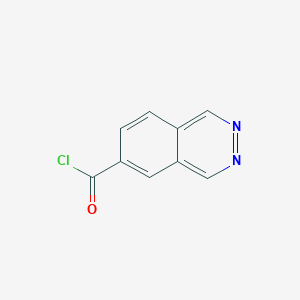
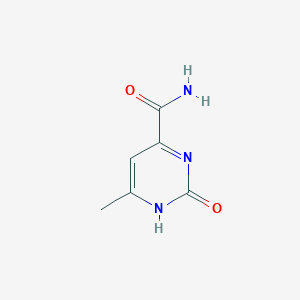


![Ethyl 6-[4-[8-(1,4-dioxa-8-azaspiro-[4.5]decyl)methyl]phenyl]-6-oxohexanoate](/img/structure/B13100114.png)
